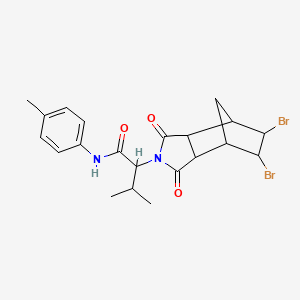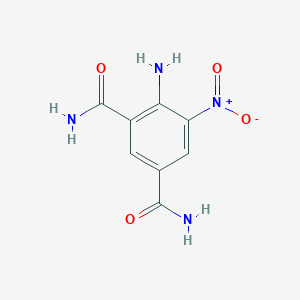
4-Amino-5-nitrobenzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-nitrobenzene-1,3-dicarboxamide is an organic compound with significant interest in various scientific fields It is characterized by the presence of amino, nitro, and dicarboxamide functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-nitrobenzene-1,3-dicarboxamide typically involves nitration and amination reactionsThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction and amination steps using reagents such as tin(II) chloride or iron powder in acidic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-nitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, tin(II) chloride, iron powder.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Halogenating agents, acylating agents
Major Products
Reduction Products: 4,5-Diaminobenzene-1,3-dicarboxamide.
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Amino-5-nitrobenzene-1,3-dicarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 4-Amino-5-nitrobenzene-1,3-dicarboxamide involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amino and dicarboxamide groups can form hydrogen bonds and other interactions with target proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitroaniline: Similar in structure but lacks the dicarboxamide groups, making it less versatile in terms of chemical reactivity.
4-Nitrobenzene-1,2-dicarboxamide: Similar but with different substitution patterns on the benzene ring, leading to different chemical and biological properties.
Uniqueness
4-Amino-5-nitrobenzene-1,3-dicarboxamide is unique due to the presence of both amino and nitro groups along with dicarboxamide functionalities.
Eigenschaften
Molekularformel |
C8H8N4O4 |
|---|---|
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
4-amino-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C8H8N4O4/c9-6-4(8(11)14)1-3(7(10)13)2-5(6)12(15)16/h1-2H,9H2,(H2,10,13)(H2,11,14) |
InChI-Schlüssel |
ZVVKBBWXPXGRPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)N)N)[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide](/img/structure/B12472262.png)
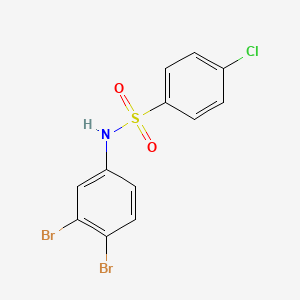
![N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12472277.png)
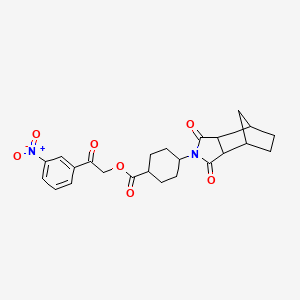
![N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12472284.png)
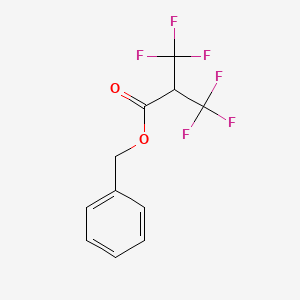
![ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate](/img/structure/B12472297.png)
![1-(3,4-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12472307.png)
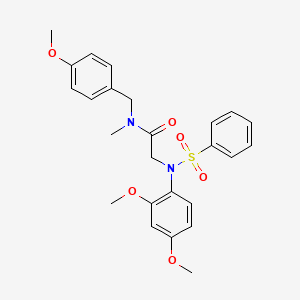
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472320.png)
![N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B12472325.png)
![5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B12472329.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12472336.png)
